molecular formula C17H9ClFN3O2S B12219270 3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B12219270
M. Wt: 373.8 g/mol
InChI Key: CKHOTZRBIXBDST-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve a consistent and high-quality product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to the suppression of cell growth or the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide apart is its unique combination of structural features, including the benzothiophene core, the oxadiazole ring, and the fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H9ClFN3O2S

Molecular Weight

373.8 g/mol

IUPAC Name

3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H9ClFN3O2S/c18-13-11-3-1-2-4-12(11)25-15(13)17(23)20-16-14(21-24-22-16)9-5-7-10(19)8-6-9/h1-8H,(H,20,22,23)

InChI Key

CKHOTZRBIXBDST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NON=C3C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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